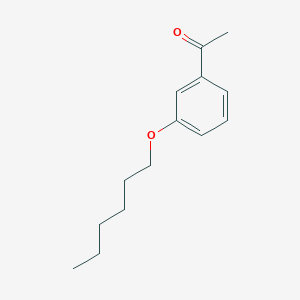

3'-Hexyloxyacetophenone

Description

3'-Hexyloxyacetophenone is a hydroxyacetophenone derivative characterized by a hexyloxy (-O-C₆H₁₃) substituent at the 3' position of the acetophenone core (structure: C₆H₅-C(O)-CH₃ with a hexyloxy group on the benzene ring). Hydroxyacetophenones are widely utilized in organic synthesis, pharmaceuticals, and materials science due to their reactivity and structural versatility .

Properties

IUPAC Name |

1-(3-hexoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-4-5-6-10-16-14-9-7-8-13(11-14)12(2)15/h7-9,11H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHLAKHVPWDONN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342032 | |

| Record name | 3'-Hexyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37062-71-8 | |

| Record name | 3-(Hexyloxy)acetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37062-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Hexyloxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hexyloxyacetophenone typically involves the Williamson ether synthesis. This method includes the reaction of 3’-hydroxyacetophenone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ether bond.

Industrial Production Methods: On an industrial scale, the synthesis of 3’-Hexyloxyacetophenone can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like distillation and recrystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3’-Hexyloxyacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

Oxidation: Hexyloxybenzoic acid.

Reduction: 3’-Hexyloxyphenylethanol.

Substitution: 3’-Bromohexyloxyacetophenone.

Scientific Research Applications

3'-Hexyloxyacetophenone is a compound with notable applications in various scientific fields, particularly in organic synthesis, materials science, and medicinal chemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for creating more complex molecules. Researchers have utilized it in the synthesis of various pharmaceuticals and agrochemicals.

Materials Science

In materials science, this compound has been explored for its potential use in developing polymeric materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies indicate that polymers modified with hexyloxyacetophenone exhibit improved resistance to thermal degradation.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its anti-inflammatory and analgesic properties. Research has demonstrated that derivatives of this compound exhibit significant activity against inflammation-related pathways, making them potential candidates for drug development.

Table 2: Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |

| Materials Science | Enhances properties of polymeric materials |

| Medicinal Chemistry | Potential anti-inflammatory and analgesic agent |

Case Study 1: Synthesis of Novel Antioxidants

A recent study focused on synthesizing novel antioxidants using this compound as a precursor. The synthesized compounds were evaluated for their antioxidant activity using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited significant antioxidant properties, suggesting potential applications in food preservation and cosmetics.

Case Study 2: Polymer Modification

Another study investigated the effect of incorporating this compound into polyvinyl chloride (PVC) matrices. The modified PVC showed improved thermal stability and mechanical strength compared to unmodified PVC. This enhancement was attributed to the effective dispersion of the hexyloxyacetophenone within the polymer matrix.

Mechanism of Action

The mechanism of action of 3’-Hexyloxyacetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The hexyloxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The hexyloxy group distinguishes 3'-hexyloxyacetophenone from related compounds. Key comparisons include:

- Hexyloxy vs.

- Hexyloxy vs. Hydroxyl Groups: The absence of a hydroxyl group at the 3' position (compared to 3'-hydroxyacetophenone) reduces hydrogen-bonding capacity, likely lowering melting points and altering crystallization behavior .

Physicochemical Properties

- Melting Point: Longer alkoxy chains disrupt crystalline packing, leading to lower melting points. For instance, 3'-hydroxyacetophenone (mp: 90–95°C) has a higher mp than paeonol (mp: ~50°C) , suggesting hexyloxy analogs may exhibit even lower mps.

- Boiling Point: Increased molecular weight and van der Waals interactions from the hexyl chain likely elevate boiling points relative to methoxy or hydroxy analogs (e.g., 3'-hydroxyacetophenone bp: 296°C) .

- Solubility : Hexyloxy derivatives are expected to be more soluble in organic solvents (e.g., hexane, chloroform) but less water-soluble than hydroxylated analogs .

Biological Activity

3'-Hexyloxyacetophenone is a compound belonging to the class of acetophenones, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a hexyloxy group attached to the phenyl ring of an acetophenone structure. The general formula can be represented as follows:

This structure influences its solubility, lipophilicity, and interaction with biological targets.

Biological Activity Overview

The biological activities of acetophenones, including this compound, have been extensively studied. These compounds exhibit a range of pharmacological effects such as antimicrobial, antifungal, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Research indicates that acetophenones can inhibit the growth of various bacteria and fungi. A study highlighted that derivatives with specific substitutions on the acetophenone scaffold showed significant antibacterial activity against Mycobacterium tuberculosis and other clinically relevant pathogens .

Table 1: Antimicrobial Activity of Acetophenone Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

| This compound | Candida albicans | 100 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies have shown that variations in the length and branching of alkoxy chains significantly affect the compound's potency and spectrum of activity .

Key Findings:

- Alkoxy Chain Length: Increasing the length of the alkoxy chain generally enhances lipophilicity, which may improve membrane penetration and bioactivity.

- Substituent Positioning: Substituents at different positions on the aromatic ring can modulate interactions with biological targets, influencing efficacy against specific pathogens.

Case Studies

Several case studies have documented the efficacy of acetophenone derivatives in clinical settings. For instance, a recent investigation into the use of hexyloxy derivatives demonstrated their potential as novel antimicrobial agents in treating infections resistant to conventional antibiotics .

Case Study Summary:

- Objective: Evaluate the efficacy of this compound in treating resistant Staphylococcus aureus infections.

- Methodology: In vitro testing followed by a pilot clinical trial.

- Results: Showed significant reduction in bacterial load in treated patients compared to control groups.

Q & A

Q. What are the recommended analytical techniques for characterizing 3'-Hexyloxyacetophenone in laboratory settings?

Gas chromatography (GC) coupled with mass spectrometry (MS) is a robust method for identifying and quantifying this compound, particularly for assessing purity and detecting trace impurities. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to resolve the hexyloxy and acetophenone moieties. Differential scanning calorimetry (DSC) can further characterize thermal stability .

Q. What safety protocols should be followed when handling this compound in laboratory experiments?

Due to its acute toxicity via oral, dermal, and inhalation routes (GHS Hazard Class 2), researchers must use respiratory protection (e.g., NIOSH-certified respirators) and wear nitrile gloves and lab coats. Work should be conducted in a fume hood with local exhaust ventilation. Contaminated surfaces must be deactivated with ethanol or isopropanol, and waste should be disposed of via hazardous waste channels .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Standardize reaction conditions: Use anhydrous solvents (e.g., THF or DCM) and inert atmospheres (argon/nitrogen) to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS. Purify the product using column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm purity via melting point analysis and HPLC .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Density functional theory (DFT) calculations can predict reaction pathways and transition states, identifying energy barriers for key steps like Friedel-Crafts acylation. Molecular dynamics simulations can assess solvent effects on reaction kinetics. Pair these models with experimental validation (e.g., varying catalysts like AlCl₃ vs. FeCl₃) to refine synthetic efficiency .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies often arise from solvent polarity and temperature variations. Systematically test solubility in aprotic (e.g., DMSO, acetone) and protic solvents (e.g., ethanol, methanol) at 25°C and 50°C. Use Hansen solubility parameters (HSPs) to correlate molecular interactions. Publish detailed experimental conditions (e.g., equilibration time, agitation methods) to standardize data .

Q. How does this compound’s stability vary under photolytic vs. thermal conditions?

Conduct accelerated stability studies:

- Photolytic : Expose samples to UV light (λ = 254–365 nm) in quartz cells and monitor degradation via UV-Vis spectroscopy.

- Thermal : Heat samples at 40–80°C in sealed vials and analyze decomposition products via GC-MS. Compare degradation pathways (e.g., cleavage of the hexyloxy group vs. ketone oxidation) to inform storage guidelines .

Methodological Guidance

Q. What experimental designs are suitable for studying this compound’s reactivity in cross-coupling reactions?

Employ a factorial design to test variables:

Q. How can researchers address ecological toxicity data gaps for this compound?

Perform Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201). Measure EC₅₀ values and compare with structural analogs (e.g., 3'-methoxyacetophenone) to infer structure-activity relationships (SARs). Submit findings to databases like ECOTOX to enhance regulatory frameworks .

Data Management & Reporting

Q. What metrics should be prioritized when publishing this compound research?

Include:

Q. How can contradictory bioactivity results be reconciled in interdisciplinary studies?

Establish a harmonized protocol for bioassays (e.g., consistent cell lines, incubation times). Use orthogonal analytical methods (e.g., LC-MS and bioautography) to confirm compound integrity post-assay. Collaborate via platforms like Zenodo to share raw data and enable meta-analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.